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Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2α

(PGF2α), is a potent pharmacological agent used extensively in veterinary and human

medicine for reproductive management.[1][2][3] Its primary function is to induce luteolysis, the

regression of the corpus luteum (CL).[1] The corpus luteum is the primary source of

progesterone, a steroid hormone essential for the maintenance of pregnancy.[1][4] By initiating

the degradation of the CL, Dinoprost tromethamine effectively reduces circulating progesterone

levels, which is crucial for synchronizing estrus cycles, inducing labor, and treating certain

reproductive disorders.[1][4][5]

The mechanism of action involves binding to the PGF2α receptor, a G-protein-coupled receptor

on luteal cells.[4][5] This binding event triggers a cascade of intracellular signals that inhibit

progesterone production and initiate apoptosis of the luteal cells, leading to the structural and

functional demise of the corpus luteum.[6][7] Monitoring progesterone concentrations after the

administration of (5R)-Dinoprost tromethamine is therefore a critical step to confirm the

efficacy of the treatment and to ensure the desired physiological outcome.

These application notes provide an overview of the signaling pathway, quantitative data on

progesterone reduction, and detailed protocols for the accurate measurement of progesterone
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levels using common laboratory techniques.

Signaling Pathway of PGF2α-Induced Luteolysis
(5R)-Dinoprost tromethamine mimics endogenous PGF2α, binding to its receptor on the

corpus luteum. This action initiates a signaling cascade that has two primary effects: an anti-

steroidogenic effect that rapidly blocks progesterone synthesis and a longer-term luteolytic

effect that leads to cell death and complete regression of the CL. Key events include the

inhibition of adenylate cyclase, a reduction in luteinizing hormone (LH) receptor binding, and

altered ion flux, culminating in a sharp decline in progesterone secretion.[6][7][8]
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Caption: PGF2α-induced luteolysis signaling cascade.

Data Presentation: Progesterone Decline Post-
Treatment
The administration of (5R)-Dinoprost tromethamine or its analogs leads to a predictable

decline in serum or plasma progesterone concentrations. The rate and extent of this decline
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are key indicators of successful luteolysis. The tables below summarize quantitative data from

studies in dairy cattle.

Table 1: Effect of PGF2α Analogs on Progesterone (P4) Levels in Dairy Cattle.

This table presents data from a study comparing the efficacy of Dinoprost tromethamine with

other PGF2α analogs in reducing progesterone concentrations over 48 hours.[9]

Treatment
Group

N
Mean P4 at
Day 0 (ng/mL)

Mean P4 at
Day 2 (ng/mL)

Percent
Decline

Dinoprost

tromethamine

(25 mg)

10 7.4 ± 0.44 1.1 ± 0.15 85.1%

Cloprostenol

(500 µg)
10 7.9 ± 0.46 1.2 ± 0.16 84.8%

d-Cloprostenol

(150 µg)
10 8.1 ± 0.38 0.5 ± 0.09 93.8%

Data adapted

from a study on

dairy cows

showing a

significant

decrease in

progesterone 2

days after

treatment.[9]

Table 2: Temporal Profile of Progesterone Decline in Lactating Holstein Cows.

This table illustrates the gradual decrease in circulating progesterone following a single

intramuscular (IM) or subcutaneous (SC) injection of 25 mg Dinoprost tromethamine. Luteal

regression is considered complete when progesterone falls below 0.5-1.0 ng/mL.[10][11]
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Time After Treatment
Progesterone (P4)
Concentration (ng/mL) - IM
Treatment

Progesterone (P4)
Concentration (ng/mL) -
SC Treatment

0 min ~4.5 ~5.0

15 min ~5.0 (transient increase) ~5.5 (transient increase)

12 hours ~2.5 ~2.8

24 hours ~1.5 ~1.7

48 hours ~0.8 ~1.0

56 hours <0.5 <0.5

Data are approximate values

derived from graphical

representations in a study on

lactating Holstein cows.[11] A

transient increase in

progesterone may be

observed shortly after

treatment before the decline

begins.[11]

Experimental Protocols
Accurate measurement of progesterone is essential for interpreting the effects of (5R)-
Dinoprost tromethamine treatment. The choice of assay depends on the required sensitivity,

specificity, sample throughput, and available equipment.

Sample Collection and Preparation
Proper sample handling is critical for reliable results, regardless of the assay method.

Sample Type: Progesterone can be measured in serum, plasma, milk, urine, and fecal

extracts.[12][13][14] Serum and plasma are the most common matrices for assessing

circulating levels.
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Collection: Collect whole blood via venipuncture into appropriate tubes.

For serum, use tubes with no anticoagulant or with a clot activator. Allow blood to clot at

room temperature for 30-60 minutes.

For plasma, use tubes containing an anticoagulant such as EDTA or heparin.

Processing: Centrifuge the tubes at 1000-2000 x g for 15 minutes at 4°C to separate serum

or plasma.

Storage: Aliquot the serum or plasma into clean polypropylene tubes. Samples can be stored

at 2-8°C if assayed within 24 hours.[15] For long-term storage, freeze at -20°C or -80°C.[16]

Avoid repeated freeze-thaw cycles.[16]

Precaution: Avoid using heavily hemolyzed samples, as they may interfere with some

assays.[16]

Protocol: Progesterone Measurement by Competitive
ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, robust, and relatively high-

throughput method for hormone quantification.[17][18]
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Caption: General experimental workflow for a competitive progesterone ELISA.
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Methodology:

Reagent Preparation: Bring all kit reagents, standards, and samples to room temperature

before use.[18] Prepare wash buffer by diluting the provided concentrate with distilled water.

[18]

Plate Setup: Arrange the required number of antibody-coated microplate strips in a plate

holder.

Sample/Standard Addition: Pipette a specified volume (e.g., 10-50 µL) of standards, controls,

and prepared samples into their designated wells in duplicate.[18]

Competitive Reaction: Add the progesterone-enzyme conjugate (e.g., progesterone-HRP)

and the anti-progesterone antibody to the wells.[12] This initiates a competitive binding

reaction between the progesterone in the sample and the labeled progesterone conjugate for

the limited antibody binding sites.

Incubation: Cover the plate and incubate for the time and temperature specified in the kit

protocol (e.g., 1-2 hours at room temperature).[12][18]

Washing: Aspirate the liquid from all wells and wash the plate 3-5 times with diluted wash

buffer to remove any unbound components.[18] After the final wash, invert the plate and blot

it on absorbent paper.

Substrate Addition: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each

well.[12]

Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes. A

blue color will develop. The intensity of the color is inversely proportional to the amount of

progesterone in the sample.[17]

Stopping the Reaction: Add the stop solution (typically a strong acid like H₂SO₄) to each well.

The color will change from blue to yellow.[18]

Data Acquisition: Read the optical density (absorbance) of each well using a microplate

reader at a wavelength of 450 nm.[12]
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Analysis: Generate a standard curve by plotting the absorbance values of the standards

against their known concentrations. Determine the progesterone concentration in the

samples by interpolating their absorbance values from this curve.

Protocol: Progesterone Measurement by RIA
Radioimmunoassay (RIA) is a highly sensitive and specific competitive assay that uses a

radioisotope-labeled hormone as a tracer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Reagents,
Standards, and Samples

Optional: Sample Extraction
with Organic Solvent (e.g., Diethyl Ether)

Pipette Standards, Controls,
and Samples into Antibody-Coated Tubes

Add ¹²⁵I-Labeled Progesterone
Tracer to all Tubes

Vortex and Incubate
(e.g., 1-2 hours at RT)

Separate Bound/Free Fractions
(e.g., Second Antibody Precipitation

or Magnetic Separation)

Aspirate or Decant Supernatant

Count Radioactivity (cpm)
of the Precipitate/Pellet in a Gamma Counter

Calculate Progesterone Concentration
using Standard Curve

Click to download full resolution via product page

Caption: General experimental workflow for a progesterone RIA.
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Methodology:

Sample Preparation: Some RIA protocols may require an initial extraction of progesterone

from the sample matrix using a solvent like diethyl ether to improve specificity.[19]

Reagent Preparation: Allow all reagents to reach room temperature.

Assay Setup: Pipette a defined volume of standards, controls, and samples (or sample

extracts) into antibody-coated tubes.[20]

Tracer Addition: Add a fixed quantity of ¹²⁵I-labeled progesterone to each tube.[20]

Competitive Reaction: Vortex the tubes and incubate for the time specified in the kit protocol

(e.g., 2 hours at room temperature) to allow competition between the sample progesterone

and the radiolabeled progesterone for antibody binding sites.[20]

Separation: Separate the antibody-bound progesterone from the free progesterone. This is

often achieved by adding a second antibody (precipitating antibody) followed by

centrifugation, or by using magnetic immunosorbents.[19][20]

Signal Acquisition: Carefully decant or aspirate the supernatant.[20] Measure the

radioactivity of the remaining pellet (the bound fraction) in a gamma counter. The amount of

radioactivity is inversely proportional to the concentration of progesterone in the sample.

Analysis: Construct a standard curve and determine the concentration of progesterone in the

unknown samples by interpolation.[20]

Protocol: Progesterone Measurement by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold-

standard method, offering the highest specificity and sensitivity for steroid hormone analysis.

[21][22]
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Caption: General experimental workflow for progesterone LC-MS/MS.
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Methodology:

Internal Standard Addition: Add an isotope-labeled internal standard (e.g., progesterone-¹³C₂,

d8-progesterone, or d9-progesterone) to all samples, standards, and quality controls.[21][23]

[24]

Sample Extraction: Extract progesterone and the internal standard from the biological matrix

to remove interfering substances. Common methods include:

Protein Precipitation (PPT): Add a solvent like acetonitrile to the plasma sample to

precipitate proteins.[23]

Liquid-Liquid Extraction (LLE): Use an organic solvent (e.g., n-hexane) to extract the

steroids.[21][25]

Solid-Phase Extraction (SPE): Pass the sample through a cartridge that selectively retains

the analyte, which is then eluted with a solvent.[24][25]

Evaporation and Reconstitution: Evaporate the solvent from the extracted sample, typically

under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the

initial mobile phase.[25]

Liquid Chromatography (LC): Inject the reconstituted sample into an HPLC or UPLC system.

Separate progesterone from other metabolites using a reverse-phase column (e.g., C18).[22]

[25] A gradient of mobile phases (e.g., water and acetonitrile/methanol with formic acid) is

typically used for elution.[25]

Tandem Mass Spectrometry (MS/MS):

The eluent from the LC column is introduced into the mass spectrometer's ion source,

typically using electrospray ionization (ESI) in positive mode.[23]

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The first

quadrupole (Q1) selects the precursor ion (the specific mass-to-charge ratio, m/z, for

progesterone, e.g., 315.3).[23]
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The precursor ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3)

selects a specific product ion (e.g., 109.1) for detection.[23] A separate transition is

monitored for the internal standard.

Analysis: Quantify progesterone by calculating the ratio of the peak area of the analyte to the

peak area of the internal standard and comparing this ratio to a calibration curve.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is Dinoprost Tromethamine used for? [synapse.patsnap.com]

2. selleckchem.com [selleckchem.com]

3. Dinoprost Tromethamine_Chemicalbook [m.chemicalbook.com]

4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

5. What is the mechanism of Dinoprost Tromethamine? [synapse.patsnap.com]

6. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid
effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat
luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum
luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the
rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

9. iosrjournals.org [iosrjournals.org]

10. Evaluation of progesterone supplementation in a prostaglandin F2alpha-based
presynchronization protocol before timed insemination - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Effect of route of administration of dinoprost tromethamine on plasma profiles of 13,14-
dihydro-15-keto-prostaglandin F2α and progesterone in lactating Holstein cows - PMC
[pmc.ncbi.nlm.nih.gov]

12. arborassays.com [arborassays.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.eurofins.com/media/2406/progesterone.pdf
https://www.eurofins.com/media/2406/progesterone.pdf
https://www.benchchem.com/product/b145349?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-dinoprost-tromethamine-used-for
https://www.selleckchem.com/products/dinoprost-tromethamine.html
https://m.chemicalbook.com/article/dinoprost-tromethamine.htm
https://en.wikipedia.org/wiki/Prostaglandin_F2alpha
https://synapse.patsnap.com/article/what-is-the-mechanism-of-dinoprost-tromethamine
https://pubmed.ncbi.nlm.nih.gov/223398/
https://pubmed.ncbi.nlm.nih.gov/223398/
https://pubmed.ncbi.nlm.nih.gov/3026873/
https://pubmed.ncbi.nlm.nih.gov/3026873/
https://pubmed.ncbi.nlm.nih.gov/3026873/
https://pubmed.ncbi.nlm.nih.gov/6257113/
https://pubmed.ncbi.nlm.nih.gov/6257113/
https://pubmed.ncbi.nlm.nih.gov/6257113/
https://www.iosrjournals.org/iosr-javs/papers/vol9-issue2/Version-1/K09216467.pdf
https://pubmed.ncbi.nlm.nih.gov/17297094/
https://pubmed.ncbi.nlm.nih.gov/17297094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9623776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9623776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9623776/
https://www.arborassays.com/product/k025-h-progesterone-eia-kit/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

14. Comparison of 2 enzyme immunoassays and a radioimmunoassay for measurement of
progesterone concentrations in bovine plasma, skim milk, and whole milk - PMC
[pmc.ncbi.nlm.nih.gov]

15. demeditec.com [demeditec.com]

16. Human Progesterone ELISA Kit (ab108670) | Abcam [abcam.com]

17. neogen.com [neogen.com]

18. sigmaaldrich.com [sigmaaldrich.com]

19. A double-antibody radioimmunoassay for serum progesterone using progesterone-3-(O-
carboxymethyl) oximino-[125I]-iodo-histamine as radioligand - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. sceti.co.jp [sceti.co.jp]

21. pubs.acs.org [pubs.acs.org]

22. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of
Progesterone Metabolites | PLOS One [journals.plos.org]

23. eurofins.com [eurofins.com]

24. brighamandwomens.org [brighamandwomens.org]

25. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its
Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Measuring
Progesterone Levels Following (5R)-Dinoprost Tromethamine Treatment]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145349#measuring-progesterone-levels-after-5r-
dinoprost-tromethamine-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.thermofisher.com/elisa/product/Progesterone-Competitive-ELISA-Kit/EIAP4C21
https://pmc.ncbi.nlm.nih.gov/articles/PMC2117364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2117364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2117364/
https://www.demeditec.com/en/products/progesterone-ria-it1188/ifu-it1188-progesterone-ria-ce2797-03-03-25-en.pdf
https://www.abcam.com/en-us/products/elisa-kits/human-progesterone-elisa-kit-ab108670
https://www.neogen.com/498914/globalassets/pim/assets/original/10021/progesterone_402310_insert_en-us.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/228/735/se120102bul.pdf
https://pubmed.ncbi.nlm.nih.gov/307289/
https://pubmed.ncbi.nlm.nih.gov/307289/
https://pubmed.ncbi.nlm.nih.gov/307289/
https://www.sceti.co.jp/images/psearch/pdf/RK460M.pdf
https://pubs.acs.org/doi/abs/10.1021/ac060936b
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117984
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0117984
https://www.eurofins.com/media/2406/progesterone.pdf
https://www.brighamandwomens.org/assets/BWH/research/pdfs/LCMS-Progesterone-Serum_Revised_070615.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7647766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7647766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7647766/
https://www.benchchem.com/product/b145349#measuring-progesterone-levels-after-5r-dinoprost-tromethamine-treatment
https://www.benchchem.com/product/b145349#measuring-progesterone-levels-after-5r-dinoprost-tromethamine-treatment
https://www.benchchem.com/product/b145349#measuring-progesterone-levels-after-5r-dinoprost-tromethamine-treatment
https://www.benchchem.com/product/b145349#measuring-progesterone-levels-after-5r-dinoprost-tromethamine-treatment
https://www.benchchem.com/product/b145349#measuring-progesterone-levels-after-5r-dinoprost-tromethamine-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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